![molecular formula C19H28OSi B12541415 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one CAS No. 654643-83-1](/img/structure/B12541415.png)
5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one: is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl and trimethylsilyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with hexamethyldisilazane (HMDS) to form an intermediate, which is then subjected to further reactions to introduce the trimethylsilyl and octadiynyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Industry: In industrial applications, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action for 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one involves its ability to undergo various chemical transformations. The presence of the trimethylsilyl group can influence the reactivity of the compound, making it more susceptible to nucleophilic attacks. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of a wide range of products .
Comparación Con Compuestos Similares
- 6,6-Dimethyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one
- 5,5-Dimethyl-8-(trimethylsilyl)-7-octyne-2,4-dione
Comparison: Compared to similar compounds, 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one is unique due to the presence of both the trimethylsilyl and octadiynyl groups.
Propiedades
Número CAS |
654643-83-1 |
|---|---|
Fórmula molecular |
C19H28OSi |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-(8-trimethylsilylocta-1,7-diynyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H28OSi/c1-19(2)15-17(14-18(20)16-19)12-10-8-6-7-9-11-13-21(3,4)5/h14H,6-9,15-16H2,1-5H3 |
Clave InChI |
CNRHMSWSRSGLPI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=O)C1)C#CCCCCC#C[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
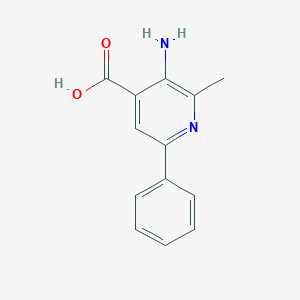

![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)
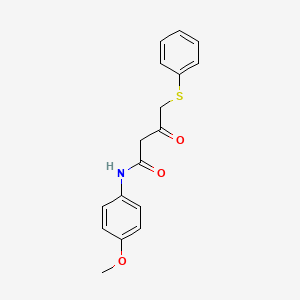
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
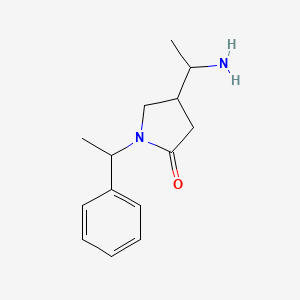
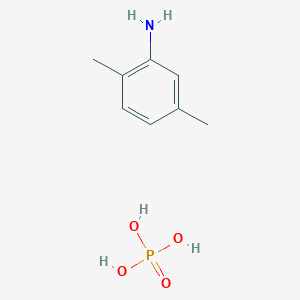
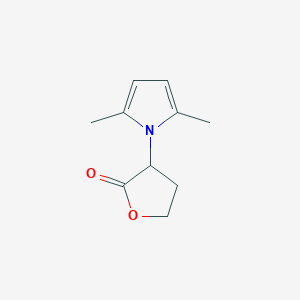
![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)
